2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
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Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is an organic compound characterized by its unique benzodioxepin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process may require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially utilizing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
Comparison: Compared to similar compounds, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile is unique due to its acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQDOPRGIPEKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC#N)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162665-09-0 |
Source
|
Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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